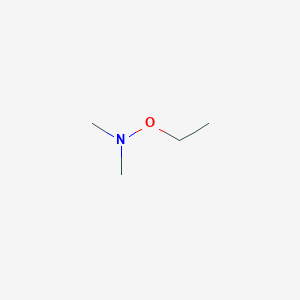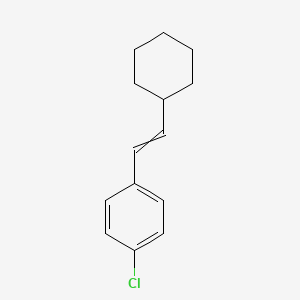
1-Chloro-4-(2-cyclohexylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2-cyclohexylethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclohexylethenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.
科学的研究の応用
1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.
類似化合物との比較
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with a phenylethynyl group instead of a cyclohexylethenyl group.
1-Chloro-4-ethylbenzene: Similar but with an ethyl group instead of a cyclohexylethenyl group.
1-Chloro-4-(cyclohexylmethyl)benzene: Similar but with a cyclohexylmethyl group instead of a cyclohexylethenyl group.
Uniqueness: 1-Chloro-4-(2-cyclohexylethenyl)benzene is unique due to the presence of the cyclohexylethenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
105371-91-3 |
|---|---|
分子式 |
C14H17Cl |
分子量 |
220.74 g/mol |
IUPAC名 |
1-chloro-4-(2-cyclohexylethenyl)benzene |
InChI |
InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChIキー |
WTPZTHFSHMBTDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

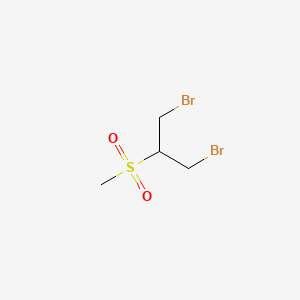
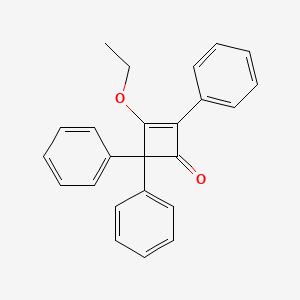
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
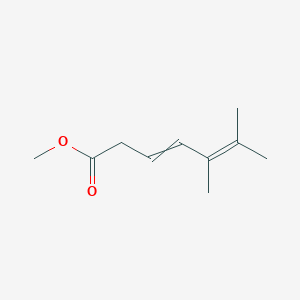
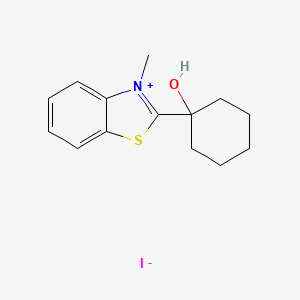
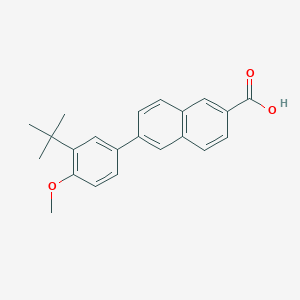
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
